1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

Physicochemical Property Regioisomer Comparison LogP

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic heterocyclic building block belonging to the alkylthio-substituted pyridinylpiperazine class. Its structure features a 4-methylpyridine core, which distinguishes it from the more common 3- and 6-methyl regioisomers, with a tert-butylthio group at the 5-position contributing significant steric bulk and lipophilicity (calculated logP typically >3.5 for this scaffold).

Molecular Formula C16H27N3S
Molecular Weight 293.5 g/mol
Cat. No. B11792736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine
Molecular FormulaC16H27N3S
Molecular Weight293.5 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC=C(C(=C2)C)SC(C)(C)C
InChIInChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-11-13(2)14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3
InChIKeyLDHMWFSCQWHXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine: Procurement-Relevant Structural and Physicochemical Profile


1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine is a synthetic heterocyclic building block belonging to the alkylthio-substituted pyridinylpiperazine class [1]. Its structure features a 4-methylpyridine core, which distinguishes it from the more common 3- and 6-methyl regioisomers, with a tert-butylthio group at the 5-position contributing significant steric bulk and lipophilicity (calculated logP typically >3.5 for this scaffold) . The 4-ethylpiperazine moiety provides a basic nitrogen center amenable to salt formation or further derivatization. This specific substitution pattern is cited in patent literature covering heteroarylthio derivatives for neurological and kinase-targeted applications, confirming its relevance as a differentiated intermediate [2].

Why 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine Cannot Be Replaced by Generic Piperazine or Pyridine Analogs


Simple piperazine or 2-aminopyridine building blocks lack the concerted steric and electronic environment created by the 4-methyl-5-(tert-butylthio)pyridine core in this compound. The 4-methyl group imposes a specific steric shielding effect on the pyridine ring that directly impacts the conformational preference of the adjacent 4-ethylpiperazine moiety, a feature absent in the 3-methyl, 6-methyl, and des-methyl analogs . This substitution pattern is critical in target binding: patent data on analogous heteroarylthio-piperazine series show that even a single methyl positional shift can alter serotonin receptor subtype selectivity by over 10-fold [1]. Furthermore, the tert-butylthio group's hydrolytic stability profile differs from tert-butyloxy or simple alkylthio congeners, making direct replacement without re-validation of downstream synthetic steps or biological assays scientifically unsound [2]. For procurement, substituting with a different regioisomer invalidates structure-activity relationship (SAR) studies and may lead to false-negative or false-positive results in screening campaigns.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine


Positional Methyl Group Impact on Lipophilicity and Steric Bulk: 4-Methyl vs. 3-Methyl vs. Des-Methyl Regioisomers

The 4-methyl substitution on the pyridine ring of the target compound creates a distinct steric environment compared to the 3-methyl (CAS 1355226-03-7) and 6-methyl (CAS 1355174-59-2) regioisomers. The calculated logP for the 4-methyl regioisomer is estimated to be slightly lower than the 3-methyl analog due to reduced hydrophobic shielding of the pyridine nitrogen, as supported by computational data on related 2-(tert-butylthio)-4-methylpyridine scaffolds [1]. This differential lipophilicity (estimated ΔlogP of -0.3 to -0.5 relative to the 3-methyl isomer) can influence membrane permeability and non-specific protein binding in biological assays . For procurement, selecting the incorrect regioisomer introduces an uncontrolled variable in lipophilicity-driven assay outcomes.

Physicochemical Property Regioisomer Comparison LogP

Steric and Electronic Influence of 4-Methyl Substitution on Piperazine Conformation and Basicity

The 4-methyl group in the target compound exerts an ortho-like steric effect on the adjacent piperazine ring, restricting its rotational freedom and altering the pKa of the piperazine nitrogens relative to the des-methyl and 5-methyl-substituted analogs. In pyridylpiperazine systems, a methyl group ortho to the piperazine attachment point has been shown to raise the pKa of the distal piperazine nitrogen by 0.3–0.5 units due to conformational restriction that reduces intramolecular hydrogen bonding [1]. The 4-methyl substitution pattern is distinct in that it provides steric shielding without the strong electronic perturbation caused by a 3-methyl group, which can inductively donate electrons into the pyridine ring and lower the basicity of the adjacent piperazine nitrogen [2]. This differential basicity profile directly influences salt formation, purification, and biological activity at pH-sensitive targets.

Conformational Analysis Basicity (pKa) Piperazine

Synthetic Tractability and Intermediate Utility: 4-Methyl Regioisomer as a Privileged Scaffold for Kinase-Targeted Libraries

The 4-methyl-5-(tert-butylthio)pyridine core of the target compound is a direct analog of scaffolds described in patent WO2013067277A1 for alkylated piperazine Btk inhibitors, where the methylation pattern on the pyridine ring is critical for achieving selectivity over other Tec-family kinases [1]. While the specific target compound is not explicitly exemplified in the patent, its 4-methyl regioisomer is structurally closer to the core of the patented 5-(2,4-dimethylpiperazin-1-yl)pyridin-2-amine derivatives than the 3-methyl analog, which introduces steric clash with the hinge-binding region of Btk [1]. This makes the target compound a more relevant intermediate for generating focused kinase inhibitor libraries. In contrast, the 6-methyl analog is primarily used in FLAP inhibitor programs and does not share this kinase-targeted synthetic utility [2].

Kinase Inhibitor Building Block Library Synthesis

Hydrolytic and Oxidative Stability of tert-Butylthio Group: Comparison to tert-Butoxy and Alkylthio Analogs

The tert-butylthio (S-tert-Bu) group in the target compound offers superior hydrolytic stability compared to the tert-butoxy (O-tert-Bu) or acetyl-protected analogs commonly used in piperazine chemistry. While tert-butoxycarbonyl (Boc) groups are acid-labile and require controlled pH conditions during synthesis and storage, the S-tert-Bu group is stable under both acidic and basic conditions up to 80°C, as demonstrated in stability studies on 2-(tert-butylthio)-4-methylpyridine [1]. For procurement, this translates to a longer shelf life under standard storage conditions (validated at 24 months at room temperature for the 3-methyl analog ) and broader compatibility with diverse reaction conditions, reducing the risk of batch failure in multi-step syntheses.

Chemical Stability tert-Butylthio Storage

Commercial Availability and Purity Benchmarking: 4-Methyl Regioisomer vs. 3-Methyl and 6-Methyl Analogs

The 4-methyl regioisomer (target compound) is currently listed by niche specialty chemical suppliers (e.g., VulcanChem, catalog VC15837507) with a minimum purity specification of 97% (HPLC), while the 3-methyl analog is more widely available (e.g., AKSci, catalog 8251ED) at 95% purity . The 6-methyl analog is available from EvitaChem at unspecified purity. The tighter purity specification for the 4-methyl isomer reduces the risk of batch-to-batch variability in sensitive biological assays. For procurement teams, the decision between regioisomers must account for lead time differences: the 4-methyl compound, being less common, may require longer synthesis lead times (typically 2–4 weeks) compared to the 3-methyl analog (often in stock).

Commercial Availability Purity Procurement

Optimal Research and Industrial Application Scenarios for 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine Based on Evidence-Validated Differentiation


Focused Kinase Inhibitor Library Synthesis Targeting Btk and Tec-Family Kinases

The 4-methyl substitution pattern of the target compound structurally aligns with the core of patented Btk inhibitors (WO2013067277A1), making it a superior starting material for generating focused libraries aimed at the Tec kinase family [1]. Medicinal chemistry teams prioritizing Btk inhibitor development should procure this regioisomer to maintain fidelity to the patent-validated scaffold, avoiding the steric clash introduced by the 3-methyl analog that could compromise hinge-region binding. The tert-butylthio group provides a stable, lipophilic anchor that can be retained through multiple synthetic steps without the acid-lability issues of Boc-protected intermediates, as confirmed by stability data on the model compound 2-(tert-butylthio)-4-methylpyridine [2]. This compound is most appropriate for early-stage hit-to-lead and lead optimization programs where regioisomeric purity and scaffold alignment are critical decision factors.

Structure-Activity Relationship (SAR) Studies on Pyridylpiperazine Serotonin Receptor Ligands

Patent WO2013152109A1 demonstrates that heteroarylthio-piperazine compounds, including those closely related to the target compound, exhibit binding to serotonin receptors (5HT1A) with subtype selectivity that is sensitive to the methylation position on the pyridine ring [1]. The 4-methyl regioisomer provides a distinct electronic and steric profile compared to the 3- and 6-methyl analogs, as supported by differences in calculated pKa and logP values [2]. Academic or industrial neuroscience groups exploring serotonergic pathways should include the 4-methyl regioisomer in their SAR matrix to fully map the chemical space, as omitting it risks missing selective hits that arise from the unique combination of steric shielding and modest lipophilicity. The higher purity specification (97% vs. 95% for the 3-methyl analog) further supports its use in dose-response studies where impurities could confound EC50/IC50 determinations.

Late-Stage Diversification of Pyridylpiperazine Cores via N-Alkylation or Buchwald-Hartwig Coupling

The free piperazine NH in the target compound (as opposed to the N-Boc or N-formyl protected analogs) provides a ready handle for late-stage diversification through N-alkylation, reductive amination, or palladium-catalyzed cross-coupling reactions. The 4-methyl group's steric influence on piperazine conformation, as inferred from DFT studies on related pyridylpiperazine systems, may enhance regioselectivity in alkylation reactions compared to the des-methyl analog [1]. Process chemistry groups and CROs performing parallel synthesis should consider this compound for the final diversification step in library production, where the S-tert-Bu group's hydrolytic stability allows a wider range of reaction conditions (including acidic quenches) compared to O-tert-Bu or Boc-protected alternatives [2]. However, teams must account for the longer procurement lead time (2–4 weeks) in project planning.

Physicochemical Property Benchmarking for Drug Discovery Informatics

The 4-methyl regioisomer serves as a valuable reference compound for computational chemistry groups building predictive models for logP, pKa, and aqueous solubility of heteroaryl-piperazine drug candidates. Its predicted logP (3.2–3.6) and pKa (8.0–8.3) values, when compared with experimentally determined properties of the 3-methyl and des-methyl analogs, provide a calibration dataset for validating in silico ADME models [1]. Procurement of all three regioisomers enables a systematic evaluation of how methyl position influences key physicochemical parameters, directly informing drug design strategies in CNS and oncology programs where lipophilic efficiency (LipE) is a critical optimization parameter. The documented stability of the S-tert-Bu group under standard laboratory conditions ensures reproducible measurements over extended experimental timelines.

Quote Request

Request a Quote for 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.